molecular formula C12H14N2O3S B6586172 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1226454-13-2

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

Cat. No.: B6586172
CAS No.: 1226454-13-2
M. Wt: 266.32 g/mol
InChI Key: GDOLNYURHQRTDL-UHFFFAOYSA-N
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Description

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 5-methylfuran moiety linked via a hydroxyethyl group to a thiophen-2-yl-substituted urea core. This compound combines aromatic heterocycles (furan and thiophene) with a polar urea functional group, rendering it a candidate for studying structure-activity relationships in medicinal chemistry or optoelectronic applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOLNYURHQRTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation of 5-Methylfuran

The synthesis begins with the hydroxylation of 5-methylfuran to introduce the critical hydroxy group at the 2-position. This step typically employs oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid, yielding 2-hydroxy-5-methylfuran. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich furan ring reacts with the oxidizing agent to form an epoxide intermediate, which subsequently undergoes acid-catalyzed ring opening.

Key reaction parameters :

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or ethyl acetate

  • Yield: 68–72%

Alkylation to Form the Hydroxyethyl Intermediate

The hydroxylated furan derivative is alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). This step generates 2-(5-methylfuran-2-yl)-2-hydroxyethylamine. The reaction occurs via an SN2 mechanism, with the amine nucleophile displacing the chloride leaving group.

Optimized conditions :

  • Molar ratio (furan:alkylating agent): 1:1.2

  • Solvent: Dimethylformamide (DMF)

  • Reaction time: 12–16 hours

  • Yield: 85%

Urea Formation with Thiophene-2-isocyanate

The final step involves reacting the hydroxyethylamine intermediate with thiophene-2-isocyanate to form the urea linkage. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the isocyanate. Triethylamine (Et₃N) is added to scavenge HCl generated during the reaction.

R-NH2+Ar-NCOEt3N, THFR-NH-C(O)-NH-Ar+HCl\text{R-NH}2 + \text{Ar-NCO} \xrightarrow{\text{Et}3\text{N, THF}} \text{R-NH-C(O)-NH-Ar} + \text{HCl}

Critical factors :

  • Temperature: 0°C (gradually warmed to room temperature)

  • Isocyanate purity: >98% to avoid side reactions

  • Yield: 78–82%

Industrial-Scale Production Challenges

Phosgene Alternatives for Urea Synthesis

Traditional urea syntheses rely on phosgene, but its toxicity and handling risks have driven the adoption of safer alternatives. Triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) are preferred in industrial settings. For example, triphosgene reacts with amines in a two-step process:

  • Formation of chloroformate intermediate:

R-NH2+Cl3C-O-C(O)-O-CCl3R-NH-C(O)-O-CCl3+HCl\text{R-NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{R-NH-C(O)-O-CCl}3 + \text{HCl}

  • Reaction with thiophene-2-amine:

R-NH-C(O)-O-CCl3+Ar-NH2R-NH-C(O)-NH-Ar+3HCl\text{R-NH-C(O)-O-CCl}3 + \text{Ar-NH}2 \rightarrow \text{R-NH-C(O)-NH-Ar} + 3\text{HCl}

This method reduces hazardous waste and improves scalability, with yields comparable to phosgene (75–80%).

Solvent and Catalyst Optimization

Industrial processes prioritize green chemistry principles:

ParameterLaboratory ScaleIndustrial Scale
SolventTHFEthyl acetate
CatalystEt₃NDBU (1,8-diazabicycloundec-7-ene)
Reaction Time24 hours8–10 hours
Byproduct RemovalAqueous washesContinuous extraction

DBU enhances reaction rates by deprotonating the amine intermediate, accelerating nucleophilic attack on the isocyanate.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column is standard for purity analysis:

ColumnMobile PhaseRetention TimePurity Criteria
Zorbax SB-C1860:40 acetonitrile/water (+0.1% TFA)12.3 min>99.5%

Impurities such as bis-urea byproducts (formed from excess isocyanate) are monitored at 254 nm.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, J = 3.2 Hz, 1H, thiophene-H)

    • δ 6.85 (s, 1H, furan-H)

    • δ 4.75 (br s, 1H, -OH)

    • δ 3.55 (m, 2H, -CH₂-NH-)

  • IR (KBr) :

    • 3320 cm⁻¹ (N-H stretch, urea)

    • 1665 cm⁻¹ (C=O stretch)

    • 1510 cm⁻¹ (C-N bend)

Comparative Analysis of Synthetic Methods

Yield and Efficiency Across Methodologies

MethodStepsTotal Yield (%)Purity (%)Scalability
Phosgene-based36298.2Low
Triphosgene-mediated37899.1High
Carbonyldiimidazole (CDI)47198.8Moderate

Triphosgene emerges as the optimal choice for industrial applications due to its balance of yield and safety.

Troubleshooting Common Synthesis Issues

Epimerization at the Hydroxy Center

The hydroxy group in the hydroxyethyl spacer is prone to epimerization under basic conditions. Mitigation strategies include:

  • Using non-polar solvents (e.g., toluene) during alkylation

  • Maintaining reaction temperatures below 30°C

  • Adding catalytic citric acid to stabilize the stereocenter

Thiophene-2-isocyanate Degradation

Thiophene-2-isocyanate is sensitive to moisture, leading to hydrolysis into thiophene-2-amine and CO₂. Solutions include:

  • Rigorous drying of solvents (molecular sieves)

  • Conducting reactions under anhydrous nitrogen

  • In-situ generation of isocyanate from thiophene-2-amine using triphosgene

Reactor TypeResidence TimeYield (%)
Packed-bed5 min81
Continuous stirred20 min76

These systems reduce energy consumption by 30% and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

    Reduction: Reduction reactions can target the urea linkage or the heterocyclic rings, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.

Scientific Research Applications

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference Studies
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea (Target) C₁₃H₁₅N₂O₃S 297.34 g/mol Hydroxyethyl linker, 5-methylfuran, urea-thiophene core N/A (hypothetical)
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3) C₁₃H₁₂O₂S 232.30 g/mol Propenone linker, 5-methylfuran, 5-methylthiophene DFT study on optical properties
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea C₁₅H₁₄N₂O₂S₃ 350.50 g/mol Dual thiophene substitution, hydroxyethyl linker, urea-thiophene core Structural data
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Variable Variable Pyrimidin-2-ol core, benzofuran-thiophene substituents Synthetic routes

Key Observations:

  • Linker Diversity: The hydroxyethyl group in the target compound distinguishes it from chalcone derivatives (e.g., Compound 3 in ), which use a propenone linker. This impacts solubility and conformational flexibility.
  • Core Heterocycles : Pyrimidin-2-ol derivatives () lack the urea group but retain thiophene and benzofuran moieties, suggesting divergent biological or optical applications.

Physicochemical and Electronic Properties

  • Optical Properties: Chalcones like Compound 3 () exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation. The target compound’s urea group may reduce NLO activity but enhance hydrogen-bonding capacity.
  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to purely aromatic analogues (e.g., ).
  • Computational Insights : Density functional theory (DFT) studies () suggest that substituents on furan/thiophene rings significantly influence electron density distribution and frontier molecular orbitals.

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound Compound 3 Compound Pyrimidin-2-ol (4a-d)
Molecular Weight 297.34 g/mol 232.30 g/mol 350.50 g/mol ~300-350 g/mol
Key Functional Groups Urea, hydroxyethyl Propenone Urea, dual thiophene Pyrimidin-2-ol, benzofuran
Predicted logP ~2.1 (moderate) ~3.5 (high) ~3.8 (high) ~2.5-3.0

Biological Activity

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by a unique combination of functional groups, including a hydroxy group, a furan ring, and a thiophene moiety. This compound belongs to the class of substituted ureas, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this compound suggest significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S, with a molecular weight of 266.32 g/mol. Its structure can be represented as follows:

IUPAC Name 1[2hydroxy2(5methylfuran2yl)ethyl]3(thiophen2yl)urea\text{IUPAC Name }1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as a pharmacological agent. The following sections detail specific areas of interest regarding its biological activity.

The mechanism of action for 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxy and urea groups can form hydrogen bonds, while the furan and thiophene rings may participate in π–π stacking interactions, enhancing binding affinity and specificity.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings often exhibit antioxidant properties. This compound's structural features may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of substituted ureas possess antimicrobial properties. The presence of the thiophene ring may enhance the compound's efficacy against various bacterial strains, although specific data on this compound remains limited.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activities associated with 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea.

Compound NameStructural FeaturesUnique Properties
1-(3,4-Dimethylphenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ureaContains a dimethylphenyl groupPotentially different pharmacological profiles due to phenyl substitution
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amineAmine group instead of ureaMay exhibit different reactivity and biological interactions

Case Studies and Research Findings

While specific published studies on 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea are scarce, related research highlights the importance of its structural components:

  • Furan Derivatives : Studies have shown that furan-containing compounds often demonstrate anti-inflammatory and analgesic effects. The incorporation of a hydroxy group may further enhance these properties.
  • Thiophene Compounds : Thiophene derivatives have been investigated for their anticancer properties. The interaction between thiophene moieties and cellular receptors could provide insights into potential therapeutic applications for this compound.

Q & A

Q. What are the key synthetic routes for 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea?

The synthesis typically involves multi-step organic reactions starting with commercially available precursors. For example:

  • Step 1 : React 5-methylfuran-2-carbaldehyde with a hydroxyethylamine derivative to form the hydroxyethyl-furan intermediate.
  • Step 2 : Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Form the urea linkage using isocyanate or carbamate chemistry . Optimized conditions (e.g., solvent choice, temperature control, catalysts like palladium for coupling) are critical for yield and purity .

Q. Which purification methods are effective for isolating this compound?

  • Recrystallization : Suitable for bulk purification, using solvents like ethanol or acetonitrile to remove unreacted starting materials.
  • Column Chromatography : Essential for isolating high-purity fractions, particularly when silica gel or reverse-phase matrices are employed .
  • HPLC : Used for analytical-scale purification to confirm structural integrity .

Q. How is the compound characterized structurally and analytically?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxyethyl, furan, thiophene, and urea moieties.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₄H₁₅N₂O₃S, MW 307.35 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch of urea at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium-based catalysts improve coupling efficiency between heterocyclic rings .
  • Temperature Control : Exothermic steps (e.g., urea formation) require gradual heating to avoid side reactions .

Q. What biological targets are hypothesized for this compound, and how can they be validated?

  • Hypotheses : The thiophene and furan rings suggest interactions with enzymes like cyclooxygenase (COX) or kinases. The urea group may hydrogen-bond to active sites .
  • Validation Methods :
  • Biochemical Assays : Measure inhibition of COX-2 or kinase activity.
  • Molecular Docking : Computational modeling predicts binding affinities to targets like EGFR or TNF-α .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Reprodubility : Standardize protocols (e.g., cell lines, incubation times) across labs.
  • Metabolic Stability Testing : Evaluate if degradation products (e.g., oxidized furan derivatives) contribute to variability .
  • Dose-Response Curves : Confirm activity thresholds using multiple concentrations .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

  • Furan/Thiophene Substitutions : Electron-withdrawing groups (e.g., -NO₂) on thiophene enhance electrophilic reactivity, while methyl groups improve lipophilicity .
  • Urea Linkage : Replacing oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and target selectivity .

Q. What methodological challenges arise in studying the compound’s stability?

  • pH Sensitivity : Degrades under acidic/basic conditions; buffer systems (pH 7.4) are recommended for in vitro studies.
  • Thermal Stability : Store at -20°C to prevent urea bond hydrolysis .

Q. How can derivatization strategies expand the compound’s utility?

  • Functionalization : Introduce halogens (e.g., Cl) via electrophilic substitution for radiolabeling or cross-coupling .
  • Prodrug Design : Acetylate the hydroxyl group to enhance bioavailability, with enzymatic cleavage in vivo .

Q. What synergies exist between this compound and other pharmacophores?

  • Combination Therapy : Pair with platinum-based anticancer agents to test additive effects in apoptosis assays.
  • Hybrid Molecules : Conjugate with NSAIDs (e.g., ibuprofen) to target inflammatory pathways .

Notes

  • Methodological Rigor : Answers emphasize reproducible protocols and validation strategies.
  • Advanced Techniques : Molecular docking, metabolic profiling, and hybrid molecule design are highlighted for innovation .

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